molecular formula C14H19N3O2 B2680610 4-[(1-Cyclopropanecarbonylpyrrolidin-3-yl)oxy]-2,6-dimethylpyrimidine CAS No. 2097923-81-2

4-[(1-Cyclopropanecarbonylpyrrolidin-3-yl)oxy]-2,6-dimethylpyrimidine

Cat. No.: B2680610
CAS No.: 2097923-81-2
M. Wt: 261.325
InChI Key: POOAYAFMMVAWEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(1-Cyclopropanecarbonylpyrrolidin-3-yl)oxy]-2,6-dimethylpyrimidine is a synthetic organic compound characterized by its unique structure, which includes a pyrrolidine ring, a cyclopropane moiety, and a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-Cyclopropanecarbonylpyrrolidin-3-yl)oxy]-2,6-dimethylpyrimidine typically involves multiple steps, starting from commercially available precursorsThe final step usually involves the coupling of the pyrrolidine derivative with a pyrimidine precursor under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to facilitate the key reactions .

Chemical Reactions Analysis

Types of Reactions

4-[(1-Cyclopropanecarbonylpyrrolidin-3-yl)oxy]-2,6-dimethylpyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-[(1-Cyclopropanecarbonylpyrrolidin-3-yl)oxy]-2,6-dimethylpyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(1-Cyclopropanecarbonylpyrrolidin-3-yl)oxy]-2,6-dimethylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(1-Cyclopropanecarbonylpyrrolidin-3-yl)oxy]-2,6-dimethylpyrimidine is unique due to its combination of structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

cyclopropyl-[3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c1-9-7-13(16-10(2)15-9)19-12-5-6-17(8-12)14(18)11-3-4-11/h7,11-12H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POOAYAFMMVAWEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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